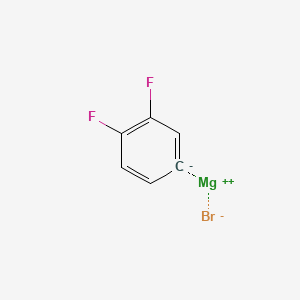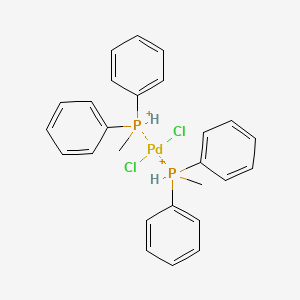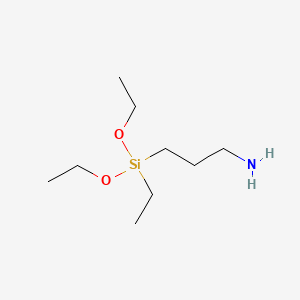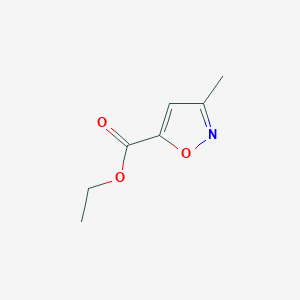
3,4-二氟苯基溴化镁
描述
3,4-Difluorophenylmagnesium bromide is an organometallic compound widely used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. The compound has the molecular formula C6H3BrF2Mg and is often supplied as a solution in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) due to its high reactivity and sensitivity to moisture .
科学研究应用
3,4-Difluorophenylmagnesium bromide is used in various fields of scientific research:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the synthesis of biologically active compounds, such as inhibitors of specific enzymes or receptors.
Medicine: Employed in the development of new drugs, particularly those targeting the central nervous system.
Industry: Utilized in the production of materials with specific properties, such as polymers and advanced composites .
作用机制
Target of Action
3,4-Difluorophenylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic synthesis . The primary targets of 3,4-Difluorophenylmagnesium bromide are electrophilic carbon atoms present in carbonyl groups .
Mode of Action
The mode of action of 3,4-Difluorophenylmagnesium bromide involves a nucleophilic attack on the electrophilic carbon atom of the carbonyl group . This results in the formation of a new carbon-carbon bond, thereby enabling the introduction of the 3,4-difluorophenyl group into a wide range of organic molecules .
Biochemical Pathways
3,4-Difluorophenylmagnesium bromide is involved in the Grignard reaction, a cornerstone in organic synthesis . It can be used to prepare 3,4-difluorophenylboronic acid, a key building block employed in the synthesis of norepinephrine transporter selective molecules . It is also used in the synthesis of trimethoxybenzophenone derived tubulin polymerization inhibitors .
Result of Action
The molecular and cellular effects of 3,4-Difluorophenylmagnesium bromide’s action are largely dependent on the specific context of its use. In the synthesis of bioactive molecules, the introduction of the 3,4-difluorophenyl group can significantly influence the biological activity of the resulting compound .
Action Environment
The action, efficacy, and stability of 3,4-Difluorophenylmagnesium bromide are highly dependent on the environmental conditions. It is sensitive to moisture and air, and must be handled under an inert atmosphere . Its reactivity can be influenced by the presence of other functional groups, the solvent used, and the temperature .
生化分析
Biochemical Properties
It is known to be used in the preparation of 3,4-difluorophenylboronic acid, a key building block employed in the synthesis of norepinephrine transporter selective molecules . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these processes.
Cellular Effects
Given its role in the synthesis of norepinephrine transporter selective molecules , it may influence cell function by affecting neurotransmitter transport.
Molecular Mechanism
As a Grignard reagent, it is likely to be involved in nucleophilic addition reactions . It may exert its effects at the molecular level through these reactions, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
As a Grignard reagent, it is known to be highly reactive and sensitive to moisture . Therefore, its stability, degradation, and long-term effects on cellular function would need to be carefully controlled and monitored in in vitro or in vivo studies.
Metabolic Pathways
Given its use in the synthesis of norepinephrine transporter selective molecules , it may be involved in pathways related to neurotransmitter synthesis and transport.
准备方法
Synthetic Routes and Reaction Conditions
3,4-Difluorophenylmagnesium bromide is typically prepared by reacting 3,4-difluorobromobenzene with magnesium metal in the presence of a dry ether solvent such as THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from deactivating the Grignard reagent. The general reaction is as follows:
C6H3BrF2+Mg→C6H3BrF2Mg
Industrial Production Methods
On an industrial scale, the preparation of 3,4-difluorophenylmagnesium bromide follows similar principles but involves larger reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common to maintain consistency and safety .
化学反应分析
Types of Reactions
3,4-Difluorophenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it reacts with electrophiles to form new carbon-carbon bonds. It can also participate in substitution reactions, particularly with halides and other leaving groups.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, esters, and carbon dioxide.
Solvents: Typically THF or 2-MeTHF.
Conditions: Reactions are usually carried out at low temperatures to control the reactivity of the Grignard reagent.
Major Products
Alcohols: Reaction with aldehydes and ketones.
Carboxylic acids: Reaction with carbon dioxide.
Ketones: Reaction with esters
相似化合物的比较
Similar Compounds
- 3,5-Difluorophenylmagnesium bromide
- 3,4,5-Trifluorophenylmagnesium bromide
- 3-Fluorophenylmagnesium bromide
- 4-Fluorobenzylmagnesium chloride
Uniqueness
3,4-Difluorophenylmagnesium bromide is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly useful in the synthesis of molecules where the electronic effects of the fluorine atoms are crucial .
属性
IUPAC Name |
magnesium;1,2-difluorobenzene-5-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2.BrH.Mg/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULUGBNIKQAHPF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=[C-]1)F)F.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2Mg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90897-92-0 | |
| Record name | 3,4-Difluorophenylmagnesium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B1588527.png)





